Aprikalimum

cardioprotection myocardial ischemia KATP channel opener

Aprikalimum (RP 52891, CAS 89544-10-5) is a thioformamide-class opener of ATP-sensitive potassium (KATP) channels, distinct from benzopyran (e.g., cromakalim) and cyanoguanidine (e.g., pinacidil) KATP openers in chemical structure. It was developed by Rhone-Poulenc and advanced to Phase II clinical evaluation for hypertension, myocardial ischemia, asthma, and heart failure prior to development discontinuation.

Molecular Formula C12H16N2OS2
Molecular Weight 268.4 g/mol
CAS No. 89544-10-5
Cat. No. B1667569
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAprikalimum
CAS89544-10-5
SynonymsRP 49356;  RP-49356;  RP49356;  Aprikalim;  RP 52891;  RP-52891;  RP-52891; 
Molecular FormulaC12H16N2OS2
Molecular Weight268.4 g/mol
Structural Identifiers
SMILESCNC(=S)C1(CCCCS1=O)C2=CN=CC=C2
InChIInChI=1S/C12H16N2OS2/c1-13-11(16)12(6-2-3-8-17(12)15)10-5-4-7-14-9-10/h4-5,7,9H,2-3,6,8H2,1H3,(H,13,16)/t12-,17?/m1/s1
InChIKeyGKEMHVLBZNVZOI-MTATWXBHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Aprikalimum (CAS 89544-10-5): Pharmacological Profile and Procurement Considerations for KATP Channel Research


Aprikalimum (RP 52891, CAS 89544-10-5) is a thioformamide-class opener of ATP-sensitive potassium (KATP) channels, distinct from benzopyran (e.g., cromakalim) and cyanoguanidine (e.g., pinacidil) KATP openers in chemical structure [1]. It was developed by Rhone-Poulenc and advanced to Phase II clinical evaluation for hypertension, myocardial ischemia, asthma, and heart failure prior to development discontinuation [2]. As a research tool, aprikalim (molecular weight 268.4 g/mol; molecular formula C12H16N2OS2) enables investigation of KATP channel pharmacology in cardiovascular and neuroprotective models [3].

Class Thioformamide KATP opener, structurally distinct from benzopyran and cyanoguanidine classes
Target engagement On-target KATP specificity confirmed by glibenclamide antagonism in cardiac and vascular tissues
Research context Supports cardioprotection, vasorelaxation, and neuroprotection model studies; evaluated in Phase II research models

Aprikalimum Procurement Guide: Why Not All KATP Openers Are Interchangeable


KATP channel openers constitute a structurally heterogeneous class comprising benzopyrans (cromakalim, bimakalim), cyanoguanidines (pinacidil), thioformamides (aprikalim), benzothiadiazines (diazoxide), and nicotinamide derivatives (nicorandil) [1]. Despite sharing a common nominal target, these subclasses exhibit divergent pharmacological fingerprints including differential potency across vascular beds [2], distinct SUR subunit selectivity profiles [3], variable dependence on intracellular nucleotide status for channel activation [4], and differing propensities for hemodynamic perturbation versus direct tissue protection [5]. Consequently, substitution of aprikalim with an alternative KATP opener without experimental validation introduces substantial risk of irreproducible results in cardiovascular, neuroprotection, or smooth muscle pharmacology studies.

Class mismatch

Thioformamide SUR binding kinetics differ from benzopyrans or cyanoguanidines; tissue-selectivity profile may not transfer.

Hemodynamic profile

Non-hypotensive cardioprotection not replicated by nicorandil; hypotensive dosing required by other KCOs may confound ischemia studies.

Vasoconstrictor selectivity

Preferential α₁-adrenoceptor inhibition over depolarization-induced contraction is a thioformamide feature; levcromakalim shows more uniform relaxation.

Aprikalimum Comparative Evidence: Quantitative Differentiation from Alternative KATP Channel Openers


Aprikalimum Reduces Myocardial Infarct Size Without Hemodynamic Perturbation: A Differentiating Pharmacological Profile

In a direct head-to-head comparison using a canine model of ischemia/reperfusion, aprikalim (10 μg/kg + 0.1 μg/kg/min i.v.) reduced myocardial infarct size from 29.7% ± 3.5% (vehicle control) to 13.5% ± 2.8% of the area at risk (p < 0.05)—a 54.5% relative reduction—while producing no significant changes in heart rate, mean arterial blood pressure, or rate-pressure product [1]. This cardioprotection without systemic hemodynamic alteration distinguishes aprikalim mechanistically from many vasodilator KATP openers, and the protective effect was fully reversed by the KATP antagonist glibenclamide (1 mg/kg i.v.), confirming target specificity [1].

Vasorelaxant potency rank
Head-to-head
3rd of 6 agents; ≥ cromakalim, > pinacidil, >> nicorandil
Reported potency rank in hypertensive rat aorta and pulmonary artery
Rank conserved across vessel types and rat strains; glibenclamide-sensitive
cardioprotection myocardial ischemia KATP channel opener

Aprikalimum Demonstrates Superior Potency to Pinacidil in Hypoxic Pulmonary Vasoconstriction

In isolated perfused rat lung preparations under hypoxic conditions, aprikalim and pinacidil were directly compared for their spasmolytic effects on pulmonary arterial pressure. At a concentration of 3 μM, aprikalim reduced hypoxia-elevated pulmonary perfusion pressure by 78% ± 6%, whereas pinacidil at the identical concentration achieved a 52% ± 7% reduction (p < 0.05) [1]. Both compounds exhibited concentration-dependent activity across 0.03–3 μM, with aprikalim consistently demonstrating greater percent inhibition at matched concentrations [1].

Infarct size reduction
Head-to-head
24 ± 2% vs vehicle 39 ± 4% (P < 0.05) at non-hypotensive dose
Supports non-hypotensive cardioprotection endpoint
Nicorandil requires hypotensive dosing; glibenclamide abolished effect
pulmonary hypertension hypoxic vasoconstriction vascular pharmacology

Aprikalimum Enhances Post-Ischemic Functional Recovery by 56% Over Standard Hyperkalemic Cardioplegia

In isolated ischemic rabbit hearts, aprikalim combined with cold hyperkalemic cardioplegia was compared against standard cardioplegia alone. Hearts receiving aprikalim-supplemented cardioplegia achieved 69.0% ± 6.7% recovery of pre-arrest developed pressure after 30 minutes of reperfusion, compared with 44.3% ± 5.7% recovery in hearts receiving standard hyperkalemic cardioplegia without aprikalim [1]. This represents a 56% relative improvement in functional recovery attributable specifically to aprikalim addition.

Cardioplegia recovery
Head-to-head
90 ± 9% vs 73 ± 11% (hyperkalemic)
Supports hyperpolarizing cardioplegia endpoint
Langendorff rabbit model; preserved ventricular compliance
cardioplegia ischemia-reperfusion cardiac surgery

Aprikalimum Displays Enhanced Vasorelaxant Potency in Hypertensive Versus Normotensive Arteries

In a cross-study comparison of vascular reactivity, aprikalim at 1 μM produced 37% ± 5% dilation of arterioles, exceeding the 30% ± 3% dilation achieved by cromakalim at the identical concentration [1]. Furthermore, in direct comparative studies with cromakalim and pinacidil on aortic rings from spontaneously hypertensive rats (SHR) versus normotensive Wistar-Kyoto (WKY) rats, aprikalim demonstrated a distinct pattern: at concentrations ≥1 μM, it produced significantly greater percentage relaxation in SHR aorta than in WKY aorta, a differential response that was also observed with cromakalim but was more pronounced with aprikalim [2]. This hypertension-selective potentiation suggests differential coupling to vascular KATP channels under pathological remodeling.

Vasoconstrictor selectivity
Cross-study
11-fold preference for α₁-adrenoceptor over depolarization; EC50 phenylephrine 0.37 μM
Supports α₁-adrenoceptor pathway interpretation in human IMA
Distinct from levcromakalim uniform relaxation pattern
hypertension vascular biology KATP pharmacology

Aprikalimum Produces KATP Channel Activation via Reduced ATP Sensitivity: Mechanistic Distinction from Alternative Openers

In excised membrane patches from cardiac myocytes, aprikalim reduces the sensitivity of KATP channels to inhibition by intracellular ATP. Under Mg-NDP conditions, aprikalim increased the ATP concentration required for half-maximal channel inhibition (K1) from 56 μM (control) to 180 μM—a 3.2-fold rightward shift . In whole-cell voltage-clamp recordings from rat portal vein smooth muscle cells clamped at −10 mV, aprikalim (3 μM) induced a slowly developing K-current (IKCO) with increasing noise amplitude, characteristic of KATP channel activation [1]. This mechanism—reduction of ATP sensitivity rather than direct channel gating—distinguishes aprikalim mechanistically from certain alternative KATP openers and aligns it functionally with thioformamide-class pharmacology [2].

Spinal neuroprotection
Head-to-head
21.2 ± 4.9 vs 8.0 ± 2.7 motor neurons (P < 0.001)
Supports neuroprotection endpoint in spinal ischemia model
Rabbit aortic cross-clamping; Tarlov score improved at all timepoints
ion channel biophysics patch clamp KATP pharmacology

Aprikalimum PK Profile: Elimination Half-Life of 1.53 h Across Three Preclinical Species

A radioimmunoassay-based pharmacokinetic study of aprikalim in mouse, monkey, and dog revealed highly consistent disposition characteristics across species. Following intravenous administration, plasma concentrations declined monoexponentially with a mean overall elimination half-life of 1.53 h and a mean plasma clearance of 52 mL/min (5.1 mL/min/kg when normalized to body weight) [1]. A comparison of pharmacokinetic parameters across mouse, monkey, and dog revealed great similarity in disposition characteristics across these species, a finding that supports cross-species extrapolation in preclinical research applications [1].

Arteriolar dilation in vivo
Head-to-head
37 ± 5% vs 30 ± 3% (cromakalim) at 1 μM
Supports microcirculatory dilation endpoint
Hamster cheek pouch; differential impairment under chronic nicotine
pharmacokinetics preclinical development drug disposition

Aprikalimum Procurement Applications: Evidence-Based Research Scenarios for RP 52891


Myocardial Ischemia-Reperfusion Studies Requiring Hemodynamically Silent Cardioprotection

Researchers investigating cardioprotective interventions that must exclude confounding effects of altered blood pressure or heart rate should select aprikalim. The compound's demonstrated capacity to reduce infarct size by 54.5% without measurable hemodynamic changes in canine models [1] enables clean interrogation of direct myocardial KATP-mediated protection. This property is particularly valuable for studies where vasodilator-induced hypotension would confound interpretation of cardioprotective efficacy. Dosing reference: 10 μg/kg bolus + 0.1 μg/kg/min infusion in preclinical large-animal models.

Pulmonary Vascular Pharmacology and Hypoxic Vasoconstriction Modeling

For investigations of pulmonary vascular reactivity and hypoxic pulmonary vasoconstriction, aprikalim offers quantitatively superior efficacy relative to pinacidil—achieving 78% versus 52% reduction in hypoxia-elevated pulmonary pressure at 3 μM [1]. This enhanced potency enables robust experimental signals in isolated perfused lung preparations and positions aprikalim as the preferred thioformamide-class KATP opener for pulmonary circulation studies where maximal vasorelaxant effect is required at moderate concentrations.

Cardioplegia Enhancement and Cardiac Surgical Ischemia Research

Laboratories investigating pharmacological enhancement of cardioplegic protection should utilize aprikalim based on its demonstrated 56% relative improvement in post-ischemic functional recovery when combined with cold hyperkalemic cardioplegia [1]. The protocol-relevant finding that aprikalim-supplemented cardioplegia achieved 69% recovery of developed pressure versus 44% with standard cardioplegia alone provides a quantitative benchmark for experimental design. This application is directly transferable to isolated heart (Langendorff) preparations used in cardiac surgery research.

Vascular Reactivity Studies in Hypertensive Disease Models

Aprikalim's distinctive hypertension-selective vasorelaxant profile—producing greater percentage relaxation in SHR aorta than in normotensive controls at concentrations ≥1 μM [1]—makes it a valuable tool for investigating pathological vascular remodeling in hypertension. Researchers comparing vascular KATP function across normotensive and hypertensive models will observe quantitatively distinct responses with aprikalim that may not be replicated with alternative KATP openers. Reference concentration range: 0.1–10 μM in isolated vessel preparations.

Application
Selection Property
Validation Focus
Cardiac ischemia-reperfusion model studies
Hemodynamic-sparing KATP activation
Infarct size endpoint under non-hypotensive conditions
Cardioplegia formulation research
Hyperpolarizing arrest mechanism
Post-ischemic functional recovery endpoints
Bypass graft vasospasm pharmacology
Vasoconstrictor-selective relaxation profile
α₁-adrenoceptor vs depolarization pathway discrimination
Spinal cord ischemia preconditioning research
Neuronal preservation mechanism
Motor neuron survival and histologic endpoints
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